molecular formula C9H14N4S B2964031 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide CAS No. 328029-00-1

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide

Cat. No.: B2964031
CAS No.: 328029-00-1
M. Wt: 210.3
InChI Key: UMNVTKLSSGIMAN-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide is a chemical compound with the molecular formula C9H14N4S and a molecular weight of 210.30 g/mol . This fused heterocyclic compound features a [1,2,4]triazolo[4,3-a]azepine core, a structure of significant interest in medicinal chemistry. Related triazolo-fused nitrogen heterocycles have demonstrated potent biological activity in scientific research, including applications as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) for diabetes research and as ligands for kinases such as CHK1 . The ethanethioamide functional group in its structure may serve as a key pharmacophore, potentially contributing to metal-binding properties or hydrogen bonding interactions in biological systems. This product is intended for research purposes only, making it a valuable synthetic intermediate or biological probe for pharmaceutical development and investigative biochemistry. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4S/c10-7(14)6-9-12-11-8-4-2-1-3-5-13(8)9/h1-6H2,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNVTKLSSGIMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide is a compound belonging to the class of triazoloazepines. Its unique structural features contribute to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects and potential therapeutic applications.

The compound's chemical formula is C9H16N4C_9H_{16}N_4 with a molecular weight of 180.25 g/mol. It is characterized by the following identifiers:

PropertyValue
IUPAC Name2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanethioamide
PubChem CID16370764
SMILESC1CCC2=NN=C(N2CC1)CCN
AppearancePowder
Storage TemperatureRoom Temperature

Antimicrobial Properties

Research indicates that compounds with triazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazoloazepines showed effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity and inhibition of essential metabolic pathways.

Anticancer Activity

Triazoloazepine derivatives have been investigated for their anticancer properties. In vitro studies revealed that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Preclinical studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. The underlying mechanisms may involve the regulation of antioxidant enzymes and inhibition of neuroinflammatory pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several triazoloazepine derivatives and tested their antimicrobial activity against Staphylococcus aureus and Candida albicans. Among these derivatives, this compound exhibited the highest inhibitory concentration (MIC) values.

Case Study 2: Cytotoxicity in Cancer Cells

A research article in Cancer Letters reported that treatment with this compound resulted in a significant reduction in cell viability in multiple cancer cell lines. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide
  • Molecular Formula : C₉H₁₄N₄S
  • Molecular Weight : 210.29 g/mol
  • CAS No.: 328029-00-1
  • Purity : 95–97% (commercial suppliers) .

Physical Properties :

  • Melting Point/Boiling Point: Not explicitly reported in available literature.
  • Storage : Requires standard laboratory conditions; long-term storage recommendations emphasize stability at controlled temperatures .

Structural Analogs of Triazolo-Azepine Derivatives

The following compounds share the [1,2,4]triazolo[4,3-a]azepine core but differ in substituents, leading to variations in properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS No. Purity Notable Features
This compound (Target) C₉H₁₄N₄S 210.29 Ethanethioamide 328029-00-1 95–97% High lipophilicity; thioamide group
4-Acetyl-N-(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)-1H-pyrrole-2-carboxamide C₁₉H₁₈N₆O₂ 254.27 Acetylphenyl-pyrrolecarboxamide 182564-41-6 95% Enhanced π-π stacking potential
4-Chloro-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-3-amine C₁₂H₁₄ClN₇ 296.22 Chloroethyl-pyrazoleamine 1174855-08-3 95% Electrophilic chlorine; potential toxicity
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline C₁₄H₁₈N₄ 242.32 Anilinemethyl 1094444-95-7 N/A Hydrogen-bond donor capacity

Key Comparative Analysis

Electronic and Steric Effects
  • Target Compound : The ethanethioamide group (–C(S)NH₂) introduces strong electron-withdrawing effects and moderate lipophilicity, favoring interactions with metal ions or hydrophobic targets .
  • Acetylphenyl Derivative (CAS 182564-41-6) : The acetyl and pyrrolecarboxamide groups enhance solubility in polar solvents but reduce membrane permeability compared to the thioamide .
Commercial Availability
  • The target compound is available from suppliers like BIOFOUNT (5 mg, 97% purity) but listed as discontinued by CymitQuimica .
  • Chloroethyl-pyrazoleamine: No commercial availability data; likely requires custom synthesis .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide?

Answer:
The compound’s synthesis can be optimized using heterocyclic coupling strategies. For example, triazoloazepine precursors (e.g., [1,2,4]triazolo[4,3-a]azepine derivatives) are often synthesized via cyclocondensation of hydrazides with cyclic ketones under acidic conditions. A validated approach involves refluxing intermediates with phosphorous oxychloride (POCl₃) and acetic acid to form the triazole ring, followed by thioamide functionalization using Lawesson’s reagent or thiourea derivatives . Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied to maximize yield. Post-synthesis purification via recrystallization (e.g., dimethyl sulfoxide/water mixtures) is critical to isolate high-purity products .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Answer:

  • IR Spectroscopy : Identify characteristic bands for thioamide (C=S stretch, ~1250–1050 cm⁻¹) and triazole (C=N stretch, ~1500–1600 cm⁻¹) .
  • NMR : ¹H NMR resolves proton environments in the azepine ring (δ 1.5–3.0 ppm for aliphatic protons) and thioamide (δ 2.5–3.5 ppm for CH₂-S). ¹³C NMR confirms carbonyl (C=S, δ ~200 ppm) and triazole carbons (δ ~140–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₅N₅S) with <2 ppm error .

Basic: How can researchers assess and improve the purity of this compound?

Answer:

  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to detect impurities. Adjust mobile phase pH to resolve polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water or DMSO/water) based on solubility profiles to remove unreacted starting materials .
  • Elemental Analysis : Confirm stoichiometric ratios (C, H, N, S) within ±0.4% of theoretical values .

Advanced: How can structural analogs inform the design of bioactivity studies for this compound?

Answer:

  • Pharmacophore Modeling : Compare with triazoloazepine derivatives (e.g., sitagliptin intermediates) to identify key moieties (e.g., thioamide for enzyme inhibition) .
  • Receptor Binding Assays : Use radioligand displacement studies (e.g., P2X7 or RXFP4 receptors) to evaluate affinity. For example, triazolopyrazinones show nanomolar antagonism via π-π stacking and hydrogen bonding .
  • Dose-Response Curves : Test cytotoxicity (MTT assay) and IC₅₀ values in cell lines (e.g., HEK293) to establish therapeutic windows .

Advanced: How should researchers address contradictions in spectral data during characterization?

Answer:

  • Solvent Effects : Re-record NMR in deuterated DMSO or CDCl₃ to resolve signal splitting caused by residual protons or tautomerism .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the azepine ring (e.g., chair-boat transitions) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. thiadiazole formation) by determining crystal structures .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Answer:

  • Scaffold Modifications : Introduce substituents (e.g., halogens, methyl groups) at the azepine C3 or ethanethioamide positions to probe steric/electronic effects .
  • QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate logP, polar surface area, and bioactivity data from analogs .
  • Metabolic Stability : Assess hepatic microsomal clearance rates to prioritize derivatives with improved pharmacokinetics .

Advanced: How can researchers validate the mechanism of action for this compound in enzyme inhibition?

Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values. For example, triazoloazepines may inhibit folate-dependent enzymes via thioamide coordination to metal ions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm interactions with active sites .
  • Mutagenesis Studies : Engineer enzyme variants (e.g., Ala-scanning) to identify critical residues for inhibitor binding .

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